

A Comparative Purity Analysis of Synthesized 3,5-Bis(methylsulfonyl)aniline

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Compound of Interest

Compound Name: 3,5-Bis(methylsulfonyl)aniline

Cat. No.: B189065

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For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized **3,5-Bis(methylsulfonyl)aniline**, a compound of interest in medicinal chemistry, against a commercial standard. The following sections detail the experimental protocols, present comparative data, and visualize the analytical workflow.

Quantitative Purity Analysis

The purity of a synthesized batch of **3,5-Bis(methylsulfonyl)aniline** was compared against a commercially available standard (>98% purity). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy were employed for a comprehensive assessment.

Analytical Method	Synthesized 3,5-Bis(methylsulfonyl)aniline	Commercial Standard
HPLC (Area %)	98.9%	99.6%
GC (Area %)	98.5%	99.4%
qNMR (Weight %)	98.2% (relative to maleic acid internal standard)	99.1% (relative to maleic acid internal standard)
Melting Point	168-170 °C	170-172 °C
Appearance	Off-white crystalline powder	White crystalline powder

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic mixture of 60% Methanol and 40% Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **3,5-Bis(methylsulfonyl)aniline** in 1 mL of Methanol.
- Quantification: Purity was determined by the area percentage method, assuming a similar response factor for any minor impurities.

Gas Chromatography (GC)

- Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).
- Column: A 30 m x 0.25 mm fused silica capillary column coated with a 5% phenyl-methylpolysiloxane phase (0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Inlet Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
- Detector Temperature: 320°C.
- Injection: 1 μ L of a 1 mg/mL solution in acetone, with a 20:1 split ratio.
- Quantification: Purity was calculated based on the peak area percentage.

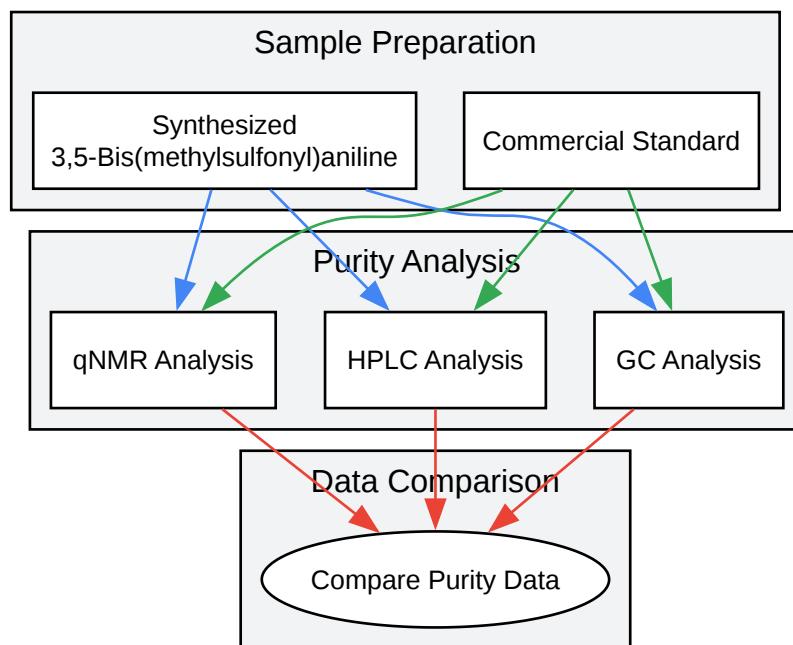
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

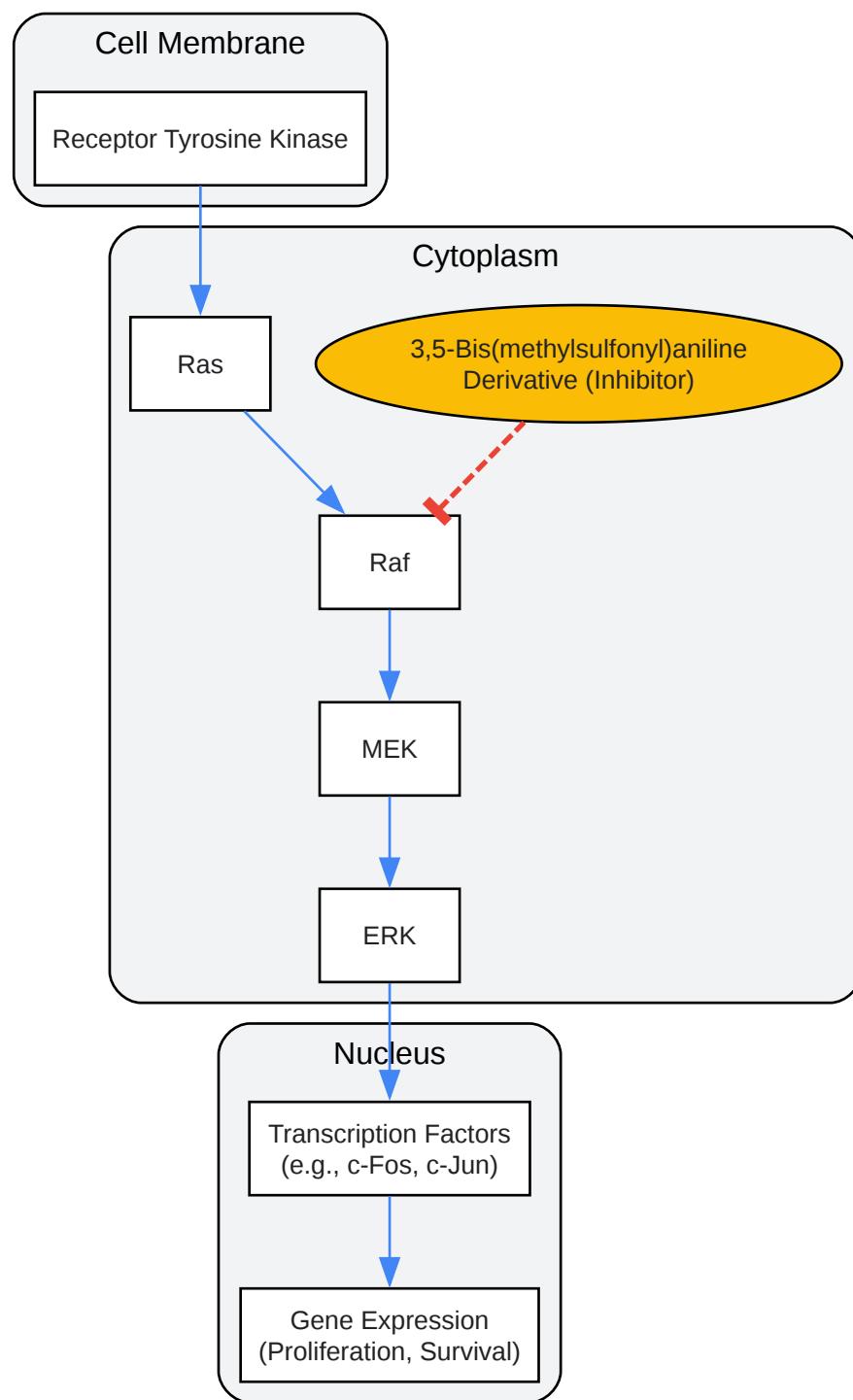
- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
- Internal Standard: Maleic acid (high purity).
- Sample Preparation: Approximately 10 mg of **3,5-Bis(methylsulfonyl)aniline** and 5 mg of maleic acid were accurately weighed and dissolved in 0.75 mL of DMSO-d6.
- ^1H NMR Parameters:
 - Pulse Angle: 90°
 - Relaxation Delay (d1): 30 s
 - Number of Scans: 8

- Data Processing and Quantification: The purity of **3,5-Bis(methylsulfonyl)aniline** was calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., the aromatic protons) with the integral of the vinylic proton signal of the internal standard (maleic acid). The calculation takes into account the molar masses and the number of protons for each signal.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the processes, the following diagrams are provided.



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